BenchChemオンラインストアへようこそ!

4-(2-(1H-imidazol-1-yl)ethoxy)benzamide

Thromboxane A2 synthase inhibition Enzyme inhibition IC50 Platelet aggregation

4-(2-(1H-imidazol-1-yl)ethoxy)benzamide (CAS 75912-57-1, CHEMBL30395, UNII X4KD3DE9YZ) is a small-molecule imidazole derivative with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol. It belongs to the 1-[(aryloxy)alkyl]-1H-imidazole class of compounds originally developed by Pfizer as selective inhibitors of thromboxane A₂ (TxA₂) synthetase.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 75912-57-1
Cat. No. B8343245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(1H-imidazol-1-yl)ethoxy)benzamide
CAS75912-57-1
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)OCCN2C=CN=C2
InChIInChI=1S/C12H13N3O2/c13-12(16)10-1-3-11(4-2-10)17-8-7-15-6-5-14-9-15/h1-6,9H,7-8H2,(H2,13,16)
InChIKeyDVALIYTWWUIPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(1H-imidazol-1-yl)ethoxy)benzamide (CAS 75912-57-1): Chemical Identity, Pharmacological Class, and Research Provenance


4-(2-(1H-imidazol-1-yl)ethoxy)benzamide (CAS 75912-57-1, CHEMBL30395, UNII X4KD3DE9YZ) is a small-molecule imidazole derivative with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol [1]. It belongs to the 1-[(aryloxy)alkyl]-1H-imidazole class of compounds originally developed by Pfizer as selective inhibitors of thromboxane A₂ (TxA₂) synthetase [2]. The compound incorporates a benzamide moiety at the para position of the phenoxy ring, distinguishing it from the corresponding carboxylic acid analog dazoxiben (UK-37248) and the unsubstituted parent compound 1-(2-phenoxyethyl)-1H-imidazole [3]. Its primary pharmacological activity is competitive inhibition of thromboxane synthase (EC 5.3.99.5), the terminal enzyme in the arachidonic acid cascade responsible for producing the potent vasoconstrictor and platelet aggregator TxA₂ [2].

Why Generic Substitution of 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide Fails: The Functional Group–Selectivity–Synthetic Utility Nexus


Within the 1-[(aryloxy)alkyl]-1H-imidazole series, the para-substituent on the phenoxy ring governs three critical dimensions of compound performance: enzymatic potency against thromboxane synthase, selectivity over off-target cytochrome P450 enzymes (particularly adrenal 11β-hydroxylase), and the compound's synthetic role [1]. The unsubstituted parent compound 1-(2-phenoxyethyl)-1H-imidazole inhibits both thromboxane synthase and CYP11B1, yielding an undesirable dual inhibition profile [2]. Introduction of the benzamide (–CONH₂) group at the para position enhances thromboxane synthase potency while partially attenuating CYP11B1 inhibition; further conversion to the carboxylic acid (–COOH) analog (dazoxiben) yields the most potent and selective compound in the series [2]. Critically, the benzamide derivative serves as the penultimate synthetic intermediate in the most convenient synthesis of dazoxiben, providing a unique dual identity as both a bioactive molecule and a key process intermediate [3]. These functional group–dependent differences in potency, selectivity, and synthetic utility preclude interchangeable use of in-class analogs without altering experimental or manufacturing outcomes.

Quantitative Differentiation of 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide: Head-to-Head Selectivity, Potency, and Synthetic Utility Data


Thromboxane Synthase Inhibitory Potency: Target Compound vs. Carboxylic Acid Analog (Dazoxiben/UK-37248)

The target benzamide compound inhibits human thromboxane-A synthase with an IC₅₀ of 56 nM in a direct enzyme inhibition assay [1]. This value represents the affinity for the isolated enzyme target. In comparison, dazoxiben (the carboxylic acid analog) has been reported to inhibit thromboxane B₂ (TXB₂) production in clotting human whole blood with an IC₅₀ of 0.3 μM (300 nM) . Notably, the Cross et al. (1985) structure–activity relationship study identified the carboxylic acid derivative as the most potent compound in the series overall when measured under uniform assay conditions, with potency enhanced by optimal spacing (8.1–8.8 Å) between the imidazole N-1 and the carboxyl carbon [2]. The benzamide compound's 56 nM IC₅₀ positions it as a high-potency member of the series, though direct same-assay comparative data with dazoxiben are not available in the public domain.

Thromboxane A2 synthase inhibition Enzyme inhibition IC50 Platelet aggregation

CYP11B1 (11β-Hydroxylase) Off-Target Selectivity: Benzamide vs. Unsubstituted Parent Compound

A critical liability of the lead compound 1-(2-phenoxyethyl)-1H-imidazole was its dual inhibition of thromboxane synthase and adrenal cytochrome P450 11β-hydroxylase (CYP11B1), as documented in the Cross et al. (1985) SAR study [1]. The target benzamide compound demonstrates substantially reduced off-target activity, with an IC₅₀ of 10,000 nM against rat adrenal CYP11B1 [2]. This corresponds to a selectivity ratio of approximately 179-fold for thromboxane synthase (56 nM) over CYP11B1 (10,000 nM). The unsubstituted parent compound showed significant CYP11B1 inhibition, and the SAR study explicitly states that introduction of a carboxyl (or related polar) group at the para position reduced activity against steroid 11β-hydroxylase [1].

CYP11B1 selectivity Adrenal 11β-hydroxylase Off-target profiling

Cyclooxygenase (COX) Counter-Screening: Exclusion of Prostacyclin Pathway Interference

A defining requirement for thromboxane synthase inhibitors as pharmacological tools is the avoidance of cyclooxygenase (COX) inhibition, which would suppress prostacyclin (PGI₂) production and undermine the therapeutic rationale of redirecting endoperoxide metabolism toward PGI₂ [1]. The target benzamide compound was tested against ram seminal vesicle COX (prostaglandin G/H synthase 1/2) and exhibited an IC₅₀ greater than 100,000 nM (>100 μM) [2]. Compared to its thromboxane synthase IC₅₀ of 56 nM, this represents a selectivity ratio exceeding 1,786-fold, confirming that the compound does not significantly inhibit COX at concentrations required for complete thromboxane synthase blockade.

Cyclooxygenase inhibition Prostacyclin sparing Arachidonic acid cascade selectivity

Synthetic Intermediate Identity: The Benzamide as Penultimate Precursor to Dazoxiben (UK-37248)

The target benzamide compound occupies a unique position in the synthetic route to dazoxiben (UK-37248), the most extensively characterized thromboxane synthase inhibitor from this chemical series [1]. In the most convenient published synthesis, 4-(2-chloroethoxy)benzamide is condensed with imidazole via NaH in DMF to yield 1-[2-(4-carbamoylphenoxy)ethyl]imidazole (the target compound), which is subsequently hydrolyzed by refluxing with 5N aqueous HCl to afford dazoxiben as the carboxylic acid [2]. This two-step sequence (displacement then hydrolysis) from 4-(2-chloroethoxy)benzamide provides efficient access to dazoxiben, with the benzamide serving as a stable, crystalline intermediate (m.p. 148–149 °C) amenable to purification and quality control [2]. In contrast, 1-[2-(4-N,N-dimethylcarbamoylphenoxy)ethyl]imidazole and the corresponding N-methylcarbamoyl analog are also listed as preferred compounds in the foundational patent, but the primary carbamoyl derivative is explicitly taught as the direct precursor to the most potent and selective final compound [3].

Dazoxiben synthesis Process intermediate Carbamoyl hydrolysis

Explicit Patent Designation as a Preferred Compound: Differentiation from Generic Series Members

US Patent 4,636,500, which covers the N-(phenoxyalkyl)imidazole thromboxane synthetase inhibitor series, explicitly designates 1-[2-(4-carbamoylphenoxy)ethyl]imidazole (the target benzamide compound) as one of four 'particularly preferred individual compounds' alongside the N-methylcarbamoyl, N,N-dimethylcarbamoyl, and 4-carboxy (dazoxiben) analogs [1]. The patent states that compounds where R is a carbamoyl or N-(mono or di-methyl)-carbamoyl group at the 4-position, with R¹ being hydrogen, are particularly preferred embodiments [1]. This explicit selection distinguishes the target compound from the broader generic formula encompassing numerous other substitution patterns (nitro, cyano, sulfonamide, alkanoyl, alkoxycarbonyl, etc.) that were also disclosed but not elevated to preferred status [1].

Patent selection Preferred compound Intellectual property

Optimal Research and Industrial Application Scenarios for 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide (CAS 75912-57-1)


In Vitro Arachidonic Acid Cascade Dissection: Thromboxane-Dependent vs. Prostacyclin-Dependent Pathway Studies

Investigators studying platelet aggregation, vascular tone, or inflammatory mediator balance can employ this compound at concentrations between 56 nM and 1,786-fold above its thromboxane synthase IC₅₀ to achieve selective blockade of TxA₂ synthesis without confounding COX-mediated suppression of prostacyclin (PGI₂) production [1]. The experimentally validated >1,786-fold COX selectivity window [1] and 179-fold selectivity over CYP11B1 [2] provide defined concentration boundaries for clean pharmacological dissection experiments in human platelet-rich plasma, washed platelet suspensions, or endothelial cell models. This application is supported by the compound's explicit development as a selective thromboxane synthetase inhibitor that does not significantly affect prostacyclin synthetase or cyclooxygenase enzymes [3].

Synthesis and Process Development of Dazoxiben (UK-37248) and Related Carboxylic Acid Derivatives

For medicinal chemistry laboratories and contract manufacturing organizations preparing dazoxiben or conducting SAR exploration around the benzoic acid pharmacophore, this benzamide intermediate is the most direct synthetic precursor [1]. The established two-step protocol (imidazole displacement on 4-(2-chloroethoxy)benzamide, followed by 5N HCl hydrolysis) proceeds via this intermediate, which can be isolated as a crystalline solid (m.p. 148–149 °C) with elemental composition confirmed by combustion analysis (found: C 62.25%, H 5.61%, N 18.54%; calculated for C₁₂H₁₃N₃O₂: C 62.32%, H 5.67%, N 18.17%) [1]. Procuring or preparing this intermediate enables a controlled hydrolysis step to access dazoxiben while maintaining a purified, analytically characterized intermediate for quality-by-design (QbD) process development workflows.

Thromboxane Synthase Biochemical Screening and Enzyme Kinetics Studies

With a well-defined IC₅₀ of 56 nM against human thromboxane-A synthase [1], this compound serves as a suitable positive control or reference inhibitor for enzyme-based screening campaigns aimed at identifying novel thromboxane synthase inhibitors or characterizing enzyme kinetics. The benzamide functional group offers distinct hydrogen-bonding capacity (HBD = 1, HBA = 3) and calculated logP (XLogP3 = 0.7) [2] compared to the carboxylic acid analog dazoxiben (HBD = 1, HBA = 4, XLogP3 ≈ 1.4), which may be advantageous for biochemical assay formats where the increased polarity of the benzamide improves aqueous solubility or reduces non-specific protein binding.

Pharmacological Tool Compound for CYP11B1-Mediated Adrenal Steroidogenesis Studies

The differential inhibition profile—56 nM vs. thromboxane synthase and 10,000 nM vs. CYP11B1—makes this compound a useful tool for experiments requiring thromboxane synthase inhibition without adrenal CYP11B1 interference at concentrations below approximately 1,000 nM [1]. At concentrations producing >90% thromboxane synthase occupancy (approximately 500 nM, or ~9× IC₅₀), the predicted CYP11B1 occupancy remains below approximately 5%, allowing clean interpretation of thromboxane-dependent phenotypes in adrenal cell lines or ex vivo adrenal tissue preparations [2].

Quote Request

Request a Quote for 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.